molecular formula C16H12Cl2N4OS B5519223 4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5519223
M. Wt: 379.3 g/mol
InChI Key: QXNSOMYTOBHFNR-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a dichlorobenzylidene moiety. These structural features contribute to its reactivity and potential utility in various fields.

Scientific Research Applications

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound’s biological activity, it’s difficult to comment on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have bioactive properties, it might be studied as a potential drug candidate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-(2,4-DICHLOROBENZYLIDENE)AMINO)PHENYL SULFONE
  • N-(4-CHLOROBENZYLIDENE)-N-(4-{4-[(4-CHLOROBENZYLIDENE)AMINO]PHENOXY}PHENYL)AMINE
  • N-(2,4-DICHLOROBENZYLIDENE)-4-PHENOXYANILINE

Uniqueness

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its combination of a triazole ring and a phenoxymethyl group, which are not commonly found together in similar compounds

Properties

IUPAC Name

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4OS/c17-13-7-6-11(8-14(13)18)9-19-22-15(20-21-16(22)24)10-23-12-4-2-1-3-5-12/h1-9H,10H2,(H,21,24)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNSOMYTOBHFNR-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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